

urinary Tetrahydrocortisone reference ranges in humans

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An In-depth Technical Guide to Urinary **Tetrahydrocortisone** (THE) Reference Ranges and Analysis

Introduction

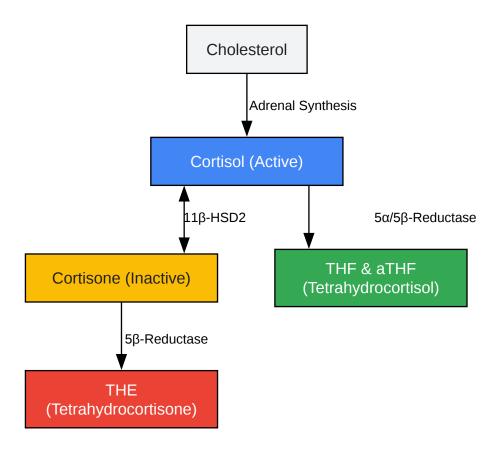
Tetrahydrocortisone (THE), a primary metabolite of cortisone, is a crucial biomarker in the assessment of adrenal function and steroid metabolism. As the downstream product of cortisol inactivation, its quantification in urine provides a non-invasive and integrated view of the hypothalamic-pituitary-adrenal (HPA) axis activity over a 24-hour period. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of urinary THE, focusing on its metabolic pathway, reference ranges, and the detailed experimental protocols required for its accurate measurement.

Cortisol Metabolism and Tetrahydrocortisone Formation

Cortisol, the body's primary glucocorticoid, is synthesized from cholesterol in the adrenal cortex. To modulate its activity, cortisol is converted to its inactive form, cortisone, by the enzyme 11β -hydroxysteroid dehydrogenase type 2 (11β -HSD2). Both cortisol and cortisone are further metabolized in the liver, primarily by 5α -reductase and 5β -reductase, and hydroxysteroid dehydrogenases. Specifically, cortisone is metabolized into 5β -tetrahydrocortisone (commonly referred to as THE).[1][2] The measurement of THE, often in



conjunction with cortisol metabolites like tetrahydrocortisol (THF) and allo-tetrahydrocortisol (aTHF), is essential for evaluating the activity of these key enzymes.[3][4]



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Simplified metabolic pathway of cortisol to its urinary metabolites.

Urinary Tetrahydrocortisone Reference Ranges

Reference ranges for urinary THE are highly dependent on the analytical methodology employed (e.g., GC-MS, LC-MS/MS), as well as the age and sex of the individual.[5][6] Therefore, specific reference intervals are typically established and validated by the performing laboratory. Data from population-based studies provide valuable guidance for the expected excretion rates. It is often clinically more informative to assess the ratio of cortisol metabolites to cortisone metabolites, such as the (THF + aTHF)/THE ratio, which reflects the activity of the 11β -HSD enzyme.[4][7]



Analyte <i>l</i> Ratio	Population	Reference Range	Units	Analytical Method	Citation
(THF + allo- THF) / THE Ratio	Normal Adults	1.21 +/- 0.06 (mean +/- SE)	Ratio	GC-MS	[7]
Tetrahydrocor tisone (THE)	Healthy Adults	See note below	μg/24 hours	GC-MS / LC- MS/MS	[5][6]
17- Hydroxycortic osteroids (Total)	Adult Male	3 - 9	mg/24 hours	Colorimetry	[8]
17- Hydroxycortic osteroids (Total)	Adult Female	2 - 8	mg/24 hours	Colorimetry	[8]

Note: Specific quantitative reference ranges for individual metabolites like THE show significant variability between studies and are best interpreted against laboratory-specific, population-based data. For example, a 2018 study using high-resolution accurate-mass MS found THE levels to be 10-100 fold higher than previously reported, underscoring methodological differences.[9] Studies have established the necessity of partitioning reference intervals by sex, menopausal status, and age.[5]

Experimental Protocols for Urinary THE Measurement

Urinary steroid profiling, including the quantification of THE, is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] LC-MS/MS is often preferred due to its higher throughput and elimination of the need for derivatization.[11]



Phase 1: Sample Collection 24-Hour Urine Collection 1-2 mL aliquot Phase 2: Sample Preparation Solid-Phase Extraction (SPE) **Eluted Steroids Enzymatic Hydrolysis** (β-glucuronidase) Freed Steroids Derivatization (for LC-MS/MS) (for GC-MS only) **Derivatized Steroids** Phase 3: Instrumental Ánalysis GC-MS or LC-MS/MS Phase 4: Data Processing Quantification & Interpretation

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General experimental workflow for urinary steroid metabolite analysis.



Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the simultaneous determination of THE, THF, aTHF, cortisol, and cortisone without derivatization.[3][12]

- Sample Collection: A complete 24-hour urine collection is performed. The total volume is recorded, and an aliquot is stored at -20°C or below until analysis.[13]
- Internal Standard Addition: An internal standard, such as a deuterium-labeled cortisol (e.g., cortisol-D4), is added to 1 mL of urine.[12]
- Solid-Phase Extraction (SPE):
 - The urine sample is loaded onto a conditioned SPE cartridge (e.g., C18).
 - The cartridge is washed to remove interfering substances.
 - Steroids are eluted using a solvent such as ethyl acetate or methanol.[11]
- Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solution.[11]
- Instrumental Analysis:
 - Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[14]
 - Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for THE and other target analytes are monitored.[12][13]
- Quantification: Analyte concentrations are determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The quantification range for tetrahydrometabolites is typically 1-120 ng/mL.[3][12]



Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust method for urinary steroid profiling, providing comprehensive information on a wide range of metabolites.[10][15][16]

- Sample Collection: A 24-hour urine sample is collected and stored as described for LC-MS/MS.
- Extraction: Free and conjugated steroids are extracted from 1 mL of urine using a solidphase extraction cartridge.[16]
- Enzymatic Hydrolysis: The extracted steroid conjugates (glucuronides and sulfates) are hydrolyzed using enzymes from Helix pomatia (containing β-glucuronidase and sulfatase) to release the free steroids.
- Re-extraction: The now-freed steroids are re-extracted from the hydrolysis mixture, typically using a SPE cartridge.[17]
- Derivatization: To increase their volatility and thermal stability for GC analysis, the steroids are derivatized. This is a two-step process:
 - Methoximation: Carbonyl groups are converted to methoximes using methoxyamine hydrochloride.
 - Silylation: Hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[16]
- Instrumental Analysis:
 - Gas Chromatography: The derivatized sample is injected into the GC, where individual steroid metabolites are separated based on their boiling points and interaction with the capillary column (e.g., a non-polar stationary phase).
 - Mass Spectrometry: The separated compounds are ionized (typically by electron impact)
 and fragmented. The mass spectrometer identifies the metabolites based on their unique



mass spectra and retention times. Quantification is often performed using selected ion monitoring (SIM).[5][10]

 Data Analysis: The abundance of each metabolite is calculated, often relative to an internal standard, and compared against age- and sex-matched reference intervals.

Clinical and Research Significance

The measurement of urinary THE is clinically relevant for several reasons:

- Assessing Adrenal Function: Elevated or decreased levels of THE and related metabolites can indicate conditions such as Cushing's syndrome (hypercortisolism) or Addison's disease (adrenal insufficiency).[1][18]
- Evaluating Enzyme Activity: The ratio of cortisol metabolites (THF+aTHF) to cortisone metabolites (THE) provides a functional in-vivo index of 11β-HSD enzyme activity, which is crucial in understanding certain forms of hypertension and metabolic syndrome.[3][7]
- Monitoring Disease: In conditions like adrenocortical carcinoma, urinary steroid profiling can be a valuable non-invasive tool for detecting disease recurrence.[16]

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